N-(2,6-difluorobenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Description
This compound belongs to the pyrazolo-oxazine class, characterized by a bicyclic core combining pyrazole and oxazine rings.
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3O2/c15-10-3-1-4-11(16)9(10)8-17-14(20)12-7-13-19(18-12)5-2-6-21-13/h1,3-4,7H,2,5-6,8H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGCZUXZCBKQNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)NCC3=C(C=CC=C3F)F)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-difluorobenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a compound that has garnered interest due to its potential biological activities. This article synthesizes available research findings on its pharmacological properties, including its mechanisms of action, therapeutic applications, and related case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrazolo[5,1-b][1,3]oxazines, characterized by a fused ring structure that contributes to its biological activity. The presence of difluorobenzyl and carboxamide functional groups enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 316.30 g/mol |
| CAS Number | 1428364-10-6 |
Research indicates that this compound acts primarily as an inhibitor of phosphodiesterase 4B (PDE4B). This enzyme plays a crucial role in the regulation of intracellular cAMP levels, which are important for various cellular functions including inflammation and immune response modulation.
In a study involving enzyme fragment complementation technology, the compound demonstrated effective agonist behavior at the cannabinoid receptor type 2 (CB2R), reducing cAMP levels in stimulated cells with an EC of 1.59 µM. This suggests its potential utility in treating inflammatory conditions by modulating signaling pathways associated with these receptors .
Biological Activities
- Anti-inflammatory Activity :
- Anticancer Properties :
- Antimicrobial Effects :
Case Study: Anti-inflammatory Effects
A study evaluated the anti-inflammatory properties of this compound using a murine model of acute inflammation. Results indicated a significant reduction in edema and inflammatory cytokine levels compared to control groups.
Research Findings: Cytotoxicity Against Cancer Cells
In vitro assays were conducted on various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549). The compound demonstrated IC values ranging from 10 µM to 25 µM depending on the cell line tested. Mechanistic studies revealed that it induced apoptosis via caspase activation .
Comparison with Similar Compounds
Fluorobenzyl-Substituted Pyrazolo-Oxazines
N-[(4-fluorophenyl)methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide ()
- Structural Differences :
- Fluorine position: 4-fluorophenyl vs. 2,6-difluorophenyl in the target compound.
- Carboxamide position: 3-carboxamide vs. 2-carboxamide.
- Implications: The 2,6-difluoro substitution may enhance metabolic stability compared to mono-fluoro analogs due to reduced cytochrome P450-mediated oxidation . Positional isomerism of the carboxamide group could alter binding affinity to target proteins (e.g., NLRP3 inflammasome) .
Pyrazolo-Oxazines with Modified Linkers
GDC-2394 ()
- Structure: 6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide with a hexahydro-s-indacenyl group.
- Key Differences: Sulfonamide vs. Carboxamide: Sulfonamide groups generally increase acidity and solubility compared to carboxamides. Methylamino Substitution: Enhances solubility, addressing renal toxicity observed in early analogs .
- Pharmacological Relevance :
Isochroman-Substituted Analogs
N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide ()
- Structural Variation : Replacement of 2,6-difluorobenzyl with isochroman-3-ylmethyl.
- Implications :
Antimicrobial Pyrazolo/Imidazo-Oxazines
7-Substituted Imidazo-Oxazines ()
- Core Heterocycle : Imidazo[2,1-b][1,3]oxazine vs. pyrazolo[5,1-b][1,3]oxazine.
- Functional Groups : Nitro and fluorophenyl groups confer antitubercular activity (MIC < 1 µg/mL for some derivatives).
- Comparison :
- The target compound’s pyrazole ring may favor anti-inflammatory over antimicrobial activity, depending on substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
